3-[2-(methylamino)ethyl]-1H-indol-4-ol
Description
Contextualization within Indoleamine Alkaloid Research
Indoleamine alkaloids are a broad class of naturally occurring and synthetic compounds characterized by an indole (B1671886) ring structure. This class is of significant biological importance as it includes essential neurotransmitters such as serotonin (B10506) and melatonin. acslab.com Tryptamines, derived from the amino acid tryptophan, form a major subgroup of indoleamine alkaloids. acslab.comnih.gov Research in this area explores compounds that have profound effects on the central nervous system.
Norpsilocin (4-HO-NMT) is situated within this context as a naturally occurring psychoactive compound found in certain species of mushrooms. acslab.comnih.gov It is the N-demethylated analogue of psilocin (4-hydroxy-N,N-dimethyltryptamine). wikipedia.orgwikipedia.org The study of such compounds is crucial for understanding the biosynthesis of these alkaloids in fungi and their pharmacological effects. acslab.com Research into indoleamine alkaloids like norpsilocin investigates their potential to modulate neurotransmitter systems, providing insights into neurochemistry and receptor pharmacology. nih.govnih.gov
Historical Perspectives on Related 4-Hydroxylated Tryptamines
The scientific exploration of 4-hydroxylated tryptamines began in earnest with the work of Albert Hofmann, who isolated psilocybin and its active metabolite, psilocin, in 1957. nih.gov Following this discovery, Hofmann synthesized other analogues such as 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). nih.gov In the latter half of the 20th century, chemist Alexander Shulgin synthesized and documented a range of tryptamine (B22526) compounds, including 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), further expanding this chemical family. wikipedia.org
| Year | Event | Key Compound(s) | Researcher/Group | Citation |
| 1957 | Isolation from Psilocybe mushrooms | Psilocybin, Psilocin | Albert Hofmann | nih.gov |
| 1963 | Patented synthesis | 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | Albert Hofmann | nih.gov |
| 1981 | First described in scientific literature | 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) | David Repke et al. | wikipedia.org |
| Recent | Investigated as metabolite of Baeocystin (B1212335) | 4-Hydroxy-N-methyltryptamine (Norpsilocin) | Multiple Researchers | nih.gov |
Significance of the 4-Hydroxyindoleethylamine Scaffold in Neuropharmacology
The 4-hydroxyindoleethylamine scaffold, the core structure of norpsilocin and its relatives, is of significant interest in neuropharmacology due to its close structural resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). wikipedia.org This structural similarity allows these compounds to interact with serotonin receptors, particularly the 5-HT₂A receptor, which is believed to mediate the primary psychoactive effects of classic psychedelics. wikipedia.orgwikipedia.orgresearchgate.net
The pharmacological activity of these compounds is highly dependent on the substituent groups attached to the nitrogen atom of the ethylamine (B1201723) side chain. Norpsilocin (4-HO-NMT), as a monoalkylated tryptamine, exhibits a distinct pharmacological profile compared to its dialkylated counterpart, psilocin. Research has shown that norpsilocin is a potent, full agonist of the 5-HT₂A receptor. nih.gov
A pivotal finding in recent research is that despite its high potency at the 5-HT₂A receptor, norpsilocin does not induce the head-twitch response (HTR) in mice. nih.gov The HTR is a standard preclinical behavioral model used to predict psychedelic-like activity in humans. nih.govnih.gov This contrasts sharply with psilocin, which is a potent inducer of the HTR. nih.gov The reason for this divergence is not fully understood but may be related to biased agonism, where a compound activates a receptor to signal through specific intracellular pathways over others. wikipedia.org This discovery underscores the importance of the 4-hydroxyindoleethylamine scaffold in developing receptor-specific molecular probes and potentially novel therapeutic agents with more targeted pharmacological actions.
| Compound | Chemical Name | 5-HT₂A Receptor Activity | Head-Twitch Response (HTR) in Mice |
| Norpsilocin (4-HO-NMT) | 3-[2-(methylamino)ethyl]-1H-indol-4-ol | Full Agonist nih.gov | Does not induce HTR nih.gov |
| Psilocin (4-HO-DMT) | 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol | Agonist wikipedia.orgwikipedia.org | Induces HTR nih.gov |
| 4-Hydroxytryptamine (4-HT) | 3-(2-aminoethyl)-1H-indol-4-ol | Potent Agonist wikipedia.org | Does not induce HTR wikipedia.org |
Mentioned Compounds
| Common Name/Abbreviation | Chemical Name |
| 4-HO-NMT / Norpsilocin | This compound |
| 4-HO-DMT / Psilocin | 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol |
| 4-HO-DET | 4-hydroxy-N,N-diethyltryptamine |
| 4-HO-MET | 4-hydroxy-N-methyl-N-ethyltryptamine |
| 4-HT | 4-hydroxytryptamine / 3-(2-aminoethyl)-1H-indol-4-ol |
| Baeocystin | 4-phosphoryloxy-N-methyltryptamine |
| Psilocybin | 4-phosphoryloxy-N,N-dimethyltryptamine |
| Serotonin | 5-hydroxytryptamine |
| Melatonin | N-acetyl-5-methoxytryptamine |
| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| 4-AcO-DMT | 4-acetoxy-N,N-dimethyltryptamine |
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJOWJUQGYWRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336988 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28363-70-4 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norpsilocin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of 3 2 Methylamino Ethyl 1h Indol 4 Ol
Chemical Synthesis Methodologies
The total chemical synthesis of 3-[2-(methylamino)ethyl]-1H-indol-4-ol presents a significant challenge, primarily due to the need for regioselective functionalization at the C-4 position of the indole (B1671886) nucleus, which is less reactive than other positions. nih.govacs.org Various synthetic routes have been developed to overcome these hurdles, often starting from pre-functionalized indole precursors.
The choice of starting material is critical for a successful synthesis. A common and effective precursor is 4-hydroxyindole (B18505). diva-portal.orgnih.gov However, the hydroxyl group at the 4-position is reactive and can interfere with subsequent reactions. Therefore, a key strategy involves the use of protecting groups.
Common derivatization strategies include:
Acetylation: The hydroxyl group of 4-hydroxyindole can be protected as an acetate (B1210297) ester, forming 4-acetoxyindole. diva-portal.orgveranova.com This protecting group is stable under the conditions required for subsequent steps and can be removed later in the synthesis.
Benzylation: Another common method is the protection of the hydroxyl group as a benzyl (B1604629) ether. nih.gov This strategy was employed in early syntheses of related compounds.
These protection strategies prevent unwanted side reactions, particularly during the introduction of the side chain at the C-3 position. diva-portal.org
A well-established method for synthesizing this compound and its analogues is based on the Speeter-Anthony tryptamine (B22526) synthesis. wikipedia.org This route typically begins with a protected 4-hydroxyindole derivative.
A representative multi-step synthesis is outlined below:
Friedel-Crafts Acylation: The protected 4-hydroxyindole (e.g., 4-acetoxyindole) is reacted with oxalyl chloride. This introduces a two-carbon chain at the electron-rich C-3 position of the indole ring, forming an indol-3-ylglyoxylyl chloride intermediate. veranova.comtotal-synthesis.com
Amidation: The resulting acyl chloride is then treated with dimethylamine (B145610) to form the corresponding N,N-dimethyl ketoamide. veranova.comnih.gov
Reduction: The final key step involves the reduction of both the keto and amide carbonyl groups. A powerful reducing agent, such as lithium aluminum hydride (LAH), is used for this transformation. This step simultaneously reduces the ketoamide to the desired dimethylaminoethyl side chain and can also cleave the acetate protecting group, yielding the final product, this compound. veranova.comwikipedia.orgtotal-synthesis.com
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Protection | Acetic Anhydride | 4-Acetoxyindole |
| 2 | Friedel-Crafts Acylation | Oxalyl Chloride | (4-acetoxy-1H-indol-3-yl)oxoacetyl chloride |
| 3 | Amidation | Dimethylamine | 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide |
| 4 | Reduction / Deprotection | Lithium Aluminum Hydride (LAH) | 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol |
The primary regiochemical challenge is the selective introduction of a substituent at the C-4 position of the indole ring. researchgate.net Direct functionalization at C-4 is difficult because electrophilic substitution on the indole ring typically occurs at the C-3 position. Therefore, most syntheses start with an indole already substituted at the 4-position, such as 4-hydroxyindole. nih.gov
The target molecule, this compound, is not chiral, meaning it does not have stereoisomers. As a result, stereoselective synthesis approaches are not a requirement for its preparation, simplifying the synthetic design as there is no need to control the three-dimensional arrangement of atoms.
Hypothetical Biosynthetic Pathways
What was once a hypothetical pathway has now been largely elucidated through genetic and enzymatic studies. The biosynthesis of this compound (psilocin) and its phosphorylated prodrug, psilocybin, in fungi of the Psilocybe genus is a well-characterized enzymatic cascade. sciencedaily.comacs.org
The biosynthesis begins with the common amino acid L-tryptophan. ontosight.ainih.gov A cluster of four specific enzymes is responsible for converting L-tryptophan into psilocybin, which is then readily dephosphorylated to psilocin in vivo by phosphatases. sciencedaily.comnih.govwikipedia.orgnih.gov
The key enzymes and their transformations are:
PsiD (Tryptophan Decarboxylase): This enzyme initiates the pathway by removing the carboxyl group from L-tryptophan to produce tryptamine. nih.govresearchgate.net
PsiH (Monooxygenase): A cytochrome P450 monooxygenase, PsiH, then hydroxylates tryptamine at the 4-position of the indole ring, yielding 4-hydroxytryptamine. researchgate.netnih.gov
PsiK (Kinase): This enzyme catalyzes the phosphorylation of the 4-hydroxyl group of 4-hydroxytryptamine, using ATP as a phosphate (B84403) donor, to form norbaeocystin. nih.govresearchgate.net
PsiM (Methyltransferase): Finally, PsiM, a methyltransferase, sequentially adds two methyl groups to the amino group of norbaeocystin, using S-adenosylmethionine (SAM) as the methyl donor. This two-step methylation first produces baeocystin (B1212335) and then psilocybin. nih.govresearchgate.net
Psilocybin is the stable end-product stored in the mushroom, but it acts as a prodrug. Upon ingestion, enzymes called alkaline phosphatases rapidly cleave the phosphate group, releasing the active compound, this compound. nih.govfrontiersin.org
| Enzyme | Enzyme Class | Substrate | Product |
|---|---|---|---|
| PsiD | Decarboxylase | L-Tryptophan | Tryptamine |
| PsiH | Monooxygenase | Tryptamine | 4-Hydroxytryptamine |
| PsiK | Kinase | 4-Hydroxytryptamine | Norbaeocystin |
| PsiM | Methyltransferase | Norbaeocystin | Baeocystin / Psilocybin |
The primary biological origin of this compound is fungi belonging to the genus Psilocybe, commonly known as "magic mushrooms". sciencedaily.com The compound is a secondary metabolite, meaning it is not essential for the primary growth and reproduction of the fungus.
The fundamental metabolic precursor for this entire pathway is L-tryptophan . researchgate.net The production of psilocybin is metabolically demanding, requiring a significant allocation of the cellular L-tryptophan pool. nih.gov Studies have shown that during the formation of the mushroom's fruiting body (carpophore), the genes for psilocybin biosynthesis are strongly upregulated, while genes for competing tryptophan-catabolizing pathways are downregulated, ensuring an efficient channeling of the precursor toward the production of the alkaloid. nih.govnih.gov The entire biosynthetic process is a highly coordinated aspect of the fungus's secondary metabolism. ontosight.ai
Molecular Mechanisms of Action for 3 2 Methylamino Ethyl 1h Indol 4 Ol
Neurotransmitter Receptor Pharmacology
Psilocin's interaction with neurotransmitter receptors is complex and multifaceted, with its most significant activity observed at serotonin (B10506) receptors. Its affinity for other receptor systems, such as dopaminergic and adrenergic receptors, is comparatively negligible.
Research has quantified the binding affinities (Ki) of psilocin for several human and rat 5-HT receptor subtypes. Psilocin demonstrates a high affinity for the 5-HT2B receptor, and significant affinities for the 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT5, and 5-HT6 receptors. psychedelicreview.com In contrast, its precursor, psilocybin, shows negligible affinity for most of these receptors, highlighting the importance of its metabolic conversion to psilocin for psychoactivity. psychedelicreview.com
One study reported similar affinities of psilocin for 5-HT2A (Ki: 120–173 nM), 5-HT2C (Ki: 79–311 nM), and 5-HT1A (Ki: 152–146 nM) receptors in both human and mouse brain tissue. nih.gov Another recent study found high binding affinity of psilocin for human 5-HT1A, 5-HT2A, and 5-HT2C receptors with Ki values under 136 nM, and a particularly strong affinity for the 5-HT2A receptor (Ki = 41.1 ± 8.9 nM). nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| 5-HT1A | 49.0 | Human |
| 5-HT1B | 219.6 | Human |
| 5-HT1D | 36.4 | Human |
| 5-HT1E | 52.2 | Human |
| 5-HT2A | 107.2 | Human |
| 5-HT2B | 4.6 | Human |
| 5-HT2C | 97.3 | Rat |
| 5-HT5 | 83.7 | Human |
| 5-HT6 | 57.0 | Human |
Psilocin's direct interaction with dopamine (B1211576) receptors is considered to be minimal. Studies have shown that psilocin has a negligible affinity for dopamine receptors, with Ki values greater than 1,000 nM. nih.govyoutube.com However, it can indirectly modulate the dopaminergic system. nih.gov For instance, activation of 5-HT2A receptors by psilocin can lead to an increase in striatal dopamine release. psychiatrictimes.com
Similar to its interaction with dopaminergic receptors, psilocin demonstrates a low affinity for adrenergic receptors. Research indicates that psilocin has negligible binding affinity for adrenergic receptors, with Ki values exceeding 1,000 nM. nih.govyoutube.com
Detailed information regarding the ligand binding kinetics, specifically the association (k_on) and dissociation (k_off) rate constants, as well as the thermodynamics of psilocin's binding to various receptors, is not extensively available in the public scientific literature. Such studies are crucial for a deeper understanding of the duration of receptor occupancy and the energetic forces driving the binding process.
Psilocin is primarily characterized as a partial agonist at the 5-HT2A receptor. youtube.comwikipedia.org This means that while it binds to and activates the receptor, it elicits a response that is lower than that of the endogenous full agonist, serotonin. The partial agonism at the 5-HT2A receptor is believed to be fundamental to its psychedelic effects. wikipedia.org
Psilocin also functions as a partial agonist at the 5-HT1A receptor. nih.gov In terms of functional activity, psilocin shows high activation potency at the 5-HT1A, 5-HT2A, and 5-HT2B receptors. nih.gov The EC50 value, which represents the concentration of a drug that gives a half-maximal response, has been determined for psilocin at several 5-HT receptors.
| Receptor Subtype | Functional Activity (EC50, nM) |
|---|---|
| 5-HT1A | 1.7 ± 2.4 |
| 5-HT2A | 35.4 ± 9.7 |
| 5-HT2B | 21.5 ± 178 |
The 5-HT receptors to which psilocin binds are G-protein coupled receptors (GPCRs). The interaction of psilocin with these receptors initiates intracellular signaling cascades. The 5-HT2A receptor, a primary target of psilocin, preferentially couples to Gq/11 proteins. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
In addition to Gq coupling, some hallucinogenic 5-HT2A agonists have been shown to also activate Gi/o-dependent signaling pathways. nih.gov The 5-HT1A receptor, at which psilocin also acts as a partial agonist, is coupled to Gi/o proteins. nih.gov Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Psilocin's signaling is considered relatively balanced in its activation of Gq and β-arrestin2-mediated pathways. nih.gov
Enzymatic Interactions and Metabolism In Vitro
The in vitro metabolism of 3-[2-(methylamino)ethyl]-1H-indol-4-ol, the psychoactive compound commonly known as psilocin, involves several key enzymatic pathways. Studies utilizing human liver microsomes (HLM), as well as recombinant enzymes, have been instrumental in elucidating its metabolic fate. These investigations reveal that the compound is a substrate for and an inhibitor of various enzymes critical to drug metabolism.
In vitro studies have demonstrated that this compound is a substrate for monoamine oxidase, specifically the MAO-A isoform. nih.govfrontiersin.orgresearchgate.net This oxidative deamination pathway is analogous to the metabolism of the structurally related neurotransmitter serotonin. frontiersin.org The action of MAO-A on the compound's tertiary amino group yields an intermediate aldehyde, 4-hydroxyindole-3-acetaldehyde. ricardinis.pt This unstable intermediate is then further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP). nih.govfrontiersin.org
Experiments using recombinant MAO-A enzymes and human liver microsomes confirmed the production of minimal amounts of 4-HIAA and 4-HTP from this compound. nih.govfrontiersin.org The formation of these metabolites was reduced by the presence of selective MAO-A inhibitors. frontiersin.org It is noteworthy that in these in vitro systems, 4-HTP was detected, a metabolite not typically observed in in vivo human studies. nih.govfrontiersin.org
The cytochrome P450 (CYP) system plays a significant role in the metabolism of this compound. In vitro metabolism studies have identified it as both a substrate and an inhibitor of several CYP isoforms. nih.govlisbonaddictions.eu
As a substrate, the compound is metabolized by CYP2D6 and CYP3A4. nih.govresearchgate.netnih.gov In experiments with recombinant enzymes, CYP2D6 was shown to extensively metabolize the compound, with nearly 100% turnover, while CYP3A4 metabolized approximately 40%. nih.govfrontiersin.orgresearchgate.net This metabolic activity was inhibited by quinidine (B1679956) (a selective CYP2D6 inhibitor) and partially blocked by ketoconazole (B1673606) (a CYP3A4 inhibitor). nih.gov The metabolism by CYP2D6 in vitro leads to the formation of putative metabolites, including norpsilocin (N-methyl-4-hydroxytryptamine) and an oxidized metabolite. nih.govresearchgate.netnih.gov Notably, the metabolites 4-HIAA and 4-HTP were not formed in incubations with recombinant CYP enzymes alone, confirming their origin from the MAO pathway. nih.govfrontiersin.orgresearchgate.net
As an inhibitor, this compound has shown the potential to inhibit the activity of multiple CYP isoforms. lisbonaddictions.eucespu.ptcespu.pt In vitro screening assays were used to determine the half-maximal inhibitory concentration (IC50) for various isoforms. The results indicate it may act as an inhibitor of CYP2A6, CYP3A4, CYP2B6, CYP2D6, and CYP2E1, with a particularly strong potential for inhibition of CYP2A6 and CYP3A4. lisbonaddictions.eu
Table 1: In Vitro Inhibitory Activity of this compound on Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) | Reference |
|---|---|---|
| CYP2A6 | 2.06 | lisbonaddictions.eu |
| CYP3A4 | 2.36 | lisbonaddictions.eu |
| CYP2B6 | 6.17 | lisbonaddictions.eu |
| CYP2E1 | 6.37 | lisbonaddictions.eu |
| CYP2D6 | 11.89 | lisbonaddictions.eu |
Data from a separate study reported IC50 values of 0.99 mM for CYP2A6, 2.12 mM for CYP3A4, 4.05 mM for CYP2B6, and 11.89 mM for CYP2D6. cespu.ptcespu.pt
Beyond MAO and CYP450, the metabolism of this compound involves other key enzymes, particularly those responsible for Phase II conjugation reactions. Glucuronidation is a primary metabolic pathway for this compound in vivo. nih.govfrontiersin.orgricardinis.pt However, in vitro studies have revealed limitations in replicating this process. nih.govfrontiersin.orgresearchgate.net
Specifically, experiments using the recombinant UDP-glucuronosyltransferase (UGT) isoform UGT1A10 did not show extensive metabolism of the compound. nih.govfrontiersin.orgresearchgate.net While minor formation of psilocin-O-glucuronide has been observed in vitro using human intestine microsomes, this was not replicated with recombinant UGT1A10. frontiersin.org This discrepancy highlights the complexities of in vitro modeling and suggests that other UGT isoforms, such as UGT1A9 which is more prevalent in the liver, may play a more significant role once the compound enters circulation. ricardinis.pt
Table 2: Summary of In Vitro Enzymatic Interactions
| Enzyme/System | Role | Metabolites Formed In Vitro | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Metabolism (Substrate) | 4-hydroxyindole-3-acetic acid (4-HIAA), 4-hydroxytryptophol (4-HTP) | nih.govfrontiersin.org |
| Cytochrome P450 2D6 (CYP2D6) | Metabolism (Substrate) | Norpsilocin, Oxidized psilocin | nih.govresearchgate.net |
| Inhibition | N/A | lisbonaddictions.eu | |
| Cytochrome P450 3A4 (CYP3A4) | Metabolism (Substrate) | Not specified | nih.govresearchgate.net |
| Inhibition | N/A | lisbonaddictions.eu | |
| Cytochrome P450 (Other) | Inhibition (CYP2A6, CYP2B6, CYP2E1) | N/A | lisbonaddictions.eu |
| UDP-glucuronosyltransferase (UGT) | Metabolism (Substrate) | Psilocin-O-glucuronide (minor, with HIM) | frontiersin.orgricardinis.pt |
Structure Activity Relationship Sar Studies of 3 2 Methylamino Ethyl 1h Indol 4 Ol and Analogues
Influence of Substituents on Indole (B1671886) Nitrogen (N1)
While the majority of SAR studies on 4-hydroxytryptamines have focused on modifications of the ethylamine (B1201723) side chain and the 4-hydroxyl group, the influence of substituents on the indole nitrogen (N1) is also a key area of investigation. Generally, substitution at the N1 position of the indole nucleus in tryptamines can significantly modulate their pharmacological activity.
Impact of Ethylamine Side Chain Modifications
Modifications to the ethylamine side chain of 4-hydroxytryptamines have a profound impact on their pharmacological properties. These modifications primarily involve altering the N-alkyl substituents, which directly influences receptor affinity and efficacy.
Studies have demonstrated that the nature of the alkyl groups on the terminal amine plays a critical role in the compound's activity. For instance, increasing the size of the N-alkyl groups can affect potency. A systematic investigation of N,N-dialkyl-4-hydroxytryptamines revealed a rank order of potency in the mouse head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation. For symmetrical N,N-dialkyl analogues, the potency decreases as the alkyl chain length increases: dimethyl (psilocin) > diethyl > dipropyl > diisopropyl. nih.govacs.org A similar trend is observed for asymmetrical analogues, with N-methyl-N-ethyl (MET) being more potent than N-methyl-N-propyl (MPT) and N-methyl-N-isopropyl (MIPT). nih.govacs.org
These findings suggest that steric hindrance at the amine nitrogen can reduce the compound's ability to bind to and/or activate the 5-HT2A receptor. However, it is noteworthy that while potency is affected, most of these compounds remain highly efficacious agonists at the 5-HT2A receptor. nih.gov
| Compound | N-Substituents | HTR ED50 (μmol/kg) |
| Psilocin (4-HO-DMT) | N,N-dimethyl | 0.81 |
| 4-HO-MET | N-methyl, N-ethyl | 0.65 |
| 4-HO-DET | N,N-diethyl | 1.56 |
| 4-HO-MPT | N-methyl, N-propyl | 1.92 |
| 4-HO-DPT | N,N-dipropyl | 2.47 |
| 4-HO-MIPT | N-methyl, N-isopropyl | 2.97 |
| 4-HO-DIPT | N,N-diisopropyl | 3.46 |
Role of the 4-Hydroxyl Group on Receptor Affinity and Efficacy
The 4-hydroxyl group is a hallmark of psilocin and its analogues and is crucial for their high affinity and efficacy at serotonin (B10506) receptors, particularly the 5-HT2A subtype. This functional group is believed to participate in key interactions within the receptor binding site.
The presence of the 4-hydroxyl group generally confers high potency at 5-HT2A receptors, with EC50 values for many 4-hydroxy tryptamines ranging from approximately 1 to 10 nM. nih.gov In contrast, O-acetylation of the 4-hydroxy group, as seen in compounds like 4-AcO-DMT, leads to a significant reduction in in vitro 5-HT2A potency by about 10- to 20-fold. nih.gov However, this modification does not substantially alter agonist efficacy. nih.gov It is widely believed that O-acetylated tryptamines act as prodrugs, being deacetylated in vivo to their corresponding 4-hydroxy analogues. This is supported by the observation that the in vivo potency of O-acetylated tryptamines in the head-twitch response assay is often comparable to their 4-hydroxy counterparts. nih.gov
The position of the hydroxyl group on the indole ring is also critical. Psilocin (4-HO-DMT) is structurally similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), with the key difference being the position of the hydroxyl group (position 4 vs. 5). This seemingly minor structural change has a dramatic impact on the pharmacological profile of the molecule.
| Compound | 4-Position Substituent | In Vitro 5-HT2A Potency (EC50) | In Vivo HTR Potency (ED50) |
| Psilocin (4-HO-DMT) | -OH | High (nM range) | High |
| 4-AcO-DMT | -OAc | Reduced (10-20 fold lower than psilocin) | Similar to psilocin |
Comparative SAR with Related 4-Hydroxytryptamines (e.g., Psilocin, 4-HO-DMT)
3-[2-(methylamino)ethyl]-1H-indol-4-ol, also known as norpsilocin, is the N-demethylated analogue of psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT). This structural difference, the absence of one methyl group on the terminal amine, has significant pharmacological consequences. While both compounds exhibit potent agonist activity at the 5-HT2A receptor in vitro, their in vivo effects differ markedly. nih.gov
Psilocin is well-established as a centrally active psychedelic compound. In contrast, norpsilocin does not produce comparable psychedelic-like effects in vivo. nih.gov This disparity is thought to be due to differences in their ability to cross the blood-brain barrier. The secondary amine of norpsilocin may lead to lower lipophilicity and increased susceptibility to metabolism compared to the tertiary amine of psilocin.
| Compound | N-Substituents | In Vitro 5-HT2A Agonist Activity | In Vivo Psychedelic-like Activity |
| Norpsilocin | N-methyl | Potent | Absent |
| Psilocin (4-HO-DMT) | N,N-dimethyl | Potent | Present |
| 4-HO-NET | N-ethyl | Potent | Present |
Preclinical Pharmacological Investigations of 3 2 Methylamino Ethyl 1h Indol 4 Ol
In Vitro Cellular Pharmacology Models
In vitro studies are crucial for elucidating the molecular mechanisms of action of a compound. For 4-HO-NMT, these have primarily focused on its interaction with serotonin (B10506) receptors and, to a lesser extent, other cellular targets.
Receptor Functional Assays (e.g., Calcium Mobilization, Reporter Gene Assays)
Functional assays are employed to determine not just if a compound binds to a receptor, but whether that binding results in a cellular response, such as the mobilization of intracellular calcium or the activation of a reporter gene. Norpsilocin has been demonstrated to be a potent agonist at several serotonin (5-HT) receptors.
In studies utilizing calcium flux assays, which measure the increase in intracellular calcium upon Gq-coupled receptor activation, norpsilocin showed significant activity at 5-HT2A and 5-HT2C receptors. Furthermore, its functional activity at other 5-HT receptors has been assessed using β-arrestin recruitment assays, which provide insight into G protein-independent signaling pathways. Norpsilocin was found to be a potent agonist at the 5-HT2A receptor, with a potency greater than that of psilocin. nih.gov
Recent research has provided detailed data on the functional activity of norpsilocin at various human 5-HT receptor subtypes. For instance, in a Gαq-mediated calcium flux assay, norpsilocin exhibited an EC50 of 1.7 nM and an Emax of 115% at the 5-HT2A receptor. nih.gov In a β-arrestin recruitment assay, it showed an EC50 of 26 nM and an Emax of 95% at the same receptor. nih.gov The compound also demonstrated activity at other 5-HT receptors, as detailed in the table below. nih.gov
| Assay | Receptor | EC50 (nM) | Emax (%) |
|---|---|---|---|
| Gαq Calcium Flux | 5-HT2A | 1.7 | 115 |
| 5-HT2B | 0.6 | 113 | |
| 5-HT2C | 3.1 | 106 | |
| β-Arrestin Recruitment | 5-HT1B | 4000 | 29 |
| 5-HT1D | 1000 | 84 | |
| 5-HT1E | 1000 | 96 | |
| 5-HT2A | 26 | 95 | |
| 5-HT5A | >10000 | 18 | |
| 5-HT7a | 1000 | 70 |
Neurotransmitter Uptake Inhibition Assays (e.g., SERT, NET, DAT)
To understand a compound's potential to modulate neurotransmitter levels in the synapse, its activity at monoamine transporters is assessed. These transporters, including the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are responsible for the reuptake of their respective neurotransmitters.
Studies investigating the interaction of norpsilocin with these transporters have shown that it has a low affinity for them. At a concentration of 10 μM, norpsilocin displayed some activity at SERT. wikipedia.org However, more extensive screening has revealed that norpsilocin and its derivatives generally exhibit negligible affinity for monoamine transporters. nih.govacs.org
Cell-Based Signaling Pathway Analysis (e.g., MAPK, Akt)
The activation of receptors by a compound can trigger various intracellular signaling cascades that regulate cellular processes like growth, differentiation, and survival. The mitogen-activated protein kinase (MAPK) and Akt signaling pathways are two such critical pathways.
Currently, there is a lack of direct published research specifically investigating the effects of 4-HO-NMT on the MAPK and Akt signaling pathways.
Ex Vivo Tissue and Organ Bath Studies
Ex vivo studies, which are conducted on tissues or organs outside of the living organism, provide a bridge between in vitro and in vivo research. They allow for the examination of a compound's effects in a more complex biological environment than cell cultures.
Smooth Muscle Contraction/Relaxation Assays
These assays are used to determine the effect of a compound on the contractility of smooth muscle tissues, such as those found in blood vessels or the vas deferens.
To date, there are no published scientific studies that have specifically investigated the effects of 3-[2-(methylamino)ethyl]-1H-indol-4-ol in ex vivo smooth muscle contraction or relaxation assays.
Electrophysiological Recordings in Brain Slices
Electrophysiological investigations using brain slices have provided critical insights into the cellular and synaptic mechanisms by which this compound, commonly known as psilocin, modulates neuronal activity. These in vitro studies allow for a detailed examination of the compound's effects on neuronal excitability, synaptic transmission, and plasticity in various brain regions, particularly the cortex and hippocampus.
Studies on cultured primary rat cortical neurons have demonstrated that psilocin rapidly modulates presynaptic properties. nih.gov Specifically, it has been shown to affect glutamatergic neurotransmission by altering synaptic vesicle fusion and neurotransmitter release. nih.gov Imaging with glutamate (B1630785) sensors indicated an increase in evoked glutamate release following the application of psilocin. nih.gov
Further investigations in brain slices from the medial frontal cortex have revealed that psilocin can elevate excitatory neurotransmission. nih.gov Whole-cell recordings from layer 5 pyramidal neurons, a key output cell type in the cortex, showed a notable increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs) 24 hours after treatment. nih.govyoutube.com This finding suggests a lasting impact on glutamatergic synapse function.
The effects of psilocin are not limited to the cortex. In hippocampal CA1 pyramidal neurons, the application of a Psilocybe cubensis extract containing psilocin predominantly led to a decrease in spike activity. researchgate.net In a study of 50 neurons, 76% showed decreased activity, while only 4% exhibited an increase. researchgate.net This inhibitory effect was also observed with serotonin application, suggesting a potential shared mechanism of action. researchgate.net Furthermore, the extract was found to suppress excitatory spike reactions induced by L-glutamic acid, indicating an interference with glutamate-mediated excitation in this brain region. researchgate.net
Interestingly, psilocin has also been observed to influence short-term plasticity, leading to a depression of responses to paired stimuli in cultured cortical neurons. nih.gov This suggests that beyond altering the baseline level of synaptic transmission, the compound can also modify how synapses respond to temporal patterns of activity.
The following tables summarize the key findings from electrophysiological recordings in brain slice and cultured neuron preparations.
Table 1: Effects of this compound on Synaptic Transmission
| Preparation Type | Brain Region | Neuron Type | Parameter Measured | Observed Effect |
| Cultured Primary Neurons | Rat Cortex | - | Evoked Glutamate Release | Increased |
| Brain Slices | Mouse Medial Frontal Cortex | Layer 5 Pyramidal Neurons | Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Increased |
| Brain Slices | Rat Hippocampus | CA1 Pyramidal Neurons | L-glutamic acid-induced excitation | Suppressed |
Table 2: Effects of this compound on Neuronal Activity and Plasticity
| Preparation Type | Brain Region | Neuron Type | Parameter Measured | Observed Effect |
| Brain Slices | Rat Hippocampus | CA1 Pyramidal Neurons | Spike Activity | Decreased (in 76% of neurons) |
| Cultured Primary Neurons | Rat Cortex | - | Short-term Plasticity (Paired-pulse response) | Depression |
Collectively, these electrophysiological studies in brain slices and cultured neurons indicate that this compound exerts complex and region-specific effects on neuronal function. Its modulation of glutamatergic transmission, neuronal excitability, and short-term plasticity likely underlies its broader physiological and behavioral effects.
Analytical Methodologies for 3 2 Methylamino Ethyl 1h Indol 4 Ol Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of 3-[2-(methylamino)ethyl]-1H-indol-4-ol from complex matrices. The choice of technique is often dictated by the sample type and the specific research question.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of this compound in biological and other samples. This method combines the separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry.
Researchers have developed various HPLC methods, often employing reversed-phase columns, such as C18, to achieve separation. The mobile phase composition is critical for effective separation and typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is commonly used to optimize the separation of the target analyte from other sample components.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization technique for this compound, typically in the positive ion mode. The tandem mass spectrometry (MS/MS) approach involves the selection of a specific precursor ion corresponding to the protonated molecule of this compound, which is then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise, allowing for accurate quantification at low concentrations.
| Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18, Phenyl-hexyl), HILIC |
| Mobile Phase A | Aqueous buffer (e.g., ammonium formate, formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another established method for the analysis of this compound. Due to the low volatility and polar nature of the compound, derivatization is a necessary step prior to GC analysis. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), are commonly used to create more volatile and thermally stable derivatives.
The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or semi-polar capillary column, such as one coated with a phenyl-methylpolysiloxane phase, is typically employed.
The separated components are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the derivatized molecule, serves as a chemical fingerprint for identification. The high degree of fragmentation in EI provides structural information that aids in the unequivocal identification of the compound.
| Parameter | Typical Conditions |
| Derivatization | Silylation (e.g., BSTFA with TMCS) |
| Column | Phenyl-methylpolysiloxane capillary column |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |
Chiral Chromatography for Enantiomeric Separation
While this compound itself is not chiral, the principles of chiral chromatography are vital in the broader context of tryptamine (B22526) research, as many related compounds and potential synthetic precursors or metabolites can exist as enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers.
This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alkaloids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is carefully optimized to achieve the desired separation.
The development of enantioselective methods is crucial for understanding the stereospecific properties of related chiral tryptamines.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in the aromatic indole (B1671886) ring, the ethyl side chain, and the methylamino group are all distinct. Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indole ring system and the ethylamino side chain appear in characteristic regions of the spectrum, allowing for their unambiguous assignment.
While experimentally obtained spectra are the gold standard, predicted NMR data can also serve as a useful reference.
Predicted ¹H NMR Data (D₂O, 1000 MHz)
| Chemical Shift (ppm) | Multiplicity |
|---|---|
| 7.15 | d |
| 7.08 | t |
| 6.99 | s |
| 6.71 | d |
| 3.33 | t |
| 3.10 | t |
Note: Predicted data from the Human Metabolome Database.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.
The spectrum shows a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the indole ring. The presence of aromatic C-H stretching vibrations is indicated by absorptions typically appearing just above 3000 cm⁻¹. The C-H stretching of the aliphatic ethyl and methyl groups are observed in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching vibrations within the indole ring give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching of the amine and C-O stretching of the phenol (B47542) will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).
The unique pattern of absorption bands in the IR spectrum serves as a molecular fingerprint, allowing for the identification of the compound when compared to a reference spectrum.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
|---|---|
| 3200-3600 | O-H and N-H stretching |
| >3000 | Aromatic C-H stretching |
| 2800-3000 | Aliphatic C-H stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization and quantification of this compound. The compound's characteristic UV absorption profile is a result of its indole nucleus structure. researchgate.net The absorption maxima (λmax) are influenced by the solvent system used for analysis. In aqueous acidic solutions, this compound exhibits absorption maxima at approximately 266, 283, and 292 nm. swgdrug.org When analyzed in an aqueous alkaline solution, the maxima shift slightly to 270 and 293 nm. swgdrug.org
Other studies have reported maximum absorption at 220 nm, 265 nm, and 280 nm. researchgate.net The strong absorbance at lower wavelengths, such as 220 nm, is often utilized for sensitive quantification in chromatographic methods. UV-Vis detectors, including single-wavelength and diode array detectors (DAD), are commonly coupled with High-Performance Liquid Chromatography (HPLC) systems for the detection and quantification of this analyte. researchgate.netcespu.ptcespu.pt A DAD can scan a wide range of wavelengths, from 190 nm to 400 nm, providing comprehensive spectral data for the compound as it elutes from the HPLC column. hilarispublisher.com The UV spectrum of this compound is noted to be very similar to that of its phosphorylated precursor, psilocybin. hilarispublisher.com
Below is a summary of the reported UV absorption maxima for this compound in different solvents.
Table 1: UV Absorption Maxima (λmax) for this compound
| Solvent System | Absorption Maxima (nm) | Reference |
|---|---|---|
| Aqueous Acid | 266, 283, 292 | swgdrug.org |
| Aqueous Alkali | 270, 293 | swgdrug.org |
| Not Specified | 220, 265, 280 | researchgate.net |
Quantitative Analysis Methods and Method Validation
The quantitative analysis of this compound is critical in various research contexts. High-Performance Liquid Chromatography (HPLC) is a predominant technique, often coupled with Diode Array Detection (DAD) or mass spectrometry (MS). cespu.ptcespu.ptresearchgate.net Gas chromatography (GC) is generally less suitable for the analysis of the related compound psilocybin due to thermal instability, making HPLC a more efficient alternative for these tryptamines. researchgate.net
Method validation is essential to ensure that an analytical procedure is accurate, reliable, and reproducible for its intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy (as bias), and stability. researchgate.netoup.comoup.com
One extensively validated method for the quantification of this compound in oral fluid samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A validated LC-MS/MS method demonstrated excellent sensitivity with both the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) established at 0.05 ng/mL. oup.comoup.com The method proved to be linear over a concentration range of 0.05 to 10 ng/mL, with a weighted linear regression (1/x²) producing a coefficient of determination (r²) greater than 0.99. oup.com
The accuracy and precision of this method were found to be acceptable. Bias, which indicates accuracy, was investigated at low, medium, and high concentration levels, with results ranging from 0.4% to -14.2%. oup.com Imprecision, a measure of the closeness of repeated measurements, was below 10.7%. oup.comoup.com The stability of the analyte was also thoroughly assessed. In oral fluid, this compound was stable at -20°C for up to 24 hours and at 4°C for up to 72 hours, with variations less than 17.7%. oup.comoup.com However, the compound was found to be unstable after three freeze-thaw cycles, showing significant degradation. oup.comoup.com Once processed, the analyte remained stable in the autosampler at 10°C for up to 18 hours. oup.comoup.com
The following table summarizes key validation parameters from a reported LC-MS/MS method.
Table 2: Validation Parameters for a Quantitative LC-MS/MS Method for this compound in Oral Fluid
| Validation Parameter | Result | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.05 ng/mL | oup.comoup.com |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | oup.comoup.com |
| Linearity Range | 0.05 - 10 ng/mL | oup.comoup.com |
| Accuracy (Bias) | 0.4% to -14.2% | oup.com |
| Precision (Imprecision) | < 10.7% | oup.comoup.com |
| Stability (Oral Fluid, -20°C) | Stable for 24 hours (< 17.7% variation) | oup.comoup.com |
| Stability (Oral Fluid, 4°C) | Stable for 72 hours (< 17.7% variation) | oup.comoup.com |
| Stability (Freeze-Thaw) | Unstable (-73% to -60% variation) | oup.comoup.com |
Computational and Theoretical Studies of 3 2 Methylamino Ethyl 1h Indol 4 Ol
Molecular Docking Simulations with Receptor Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-[2-(methylamino)ethyl]-1H-indol-4-ol (also known as psilocin), docking simulations have been crucial in understanding its interaction with various serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, which is central to its psychedelic effects. dntb.gov.uamdma.ch
Studies have shown that psilocin binds with high affinity to the 5-HT2A receptor. dntb.gov.ua Docking simulations reveal that the protonated tertiary amine of the ethylamine (B1201723) side chain forms a key ionic interaction with a conserved aspartate residue (Asp155) in the binding pocket of the receptor. dntb.gov.ua The indole (B1671886) ring of the molecule establishes aromatic stacking and hydrophobic interactions with surrounding phenylalanine and tryptophan residues, anchoring it within the binding site. The 4-hydroxyl group, a key feature of the molecule, is predicted to form hydrogen bonds with other nearby polar residues, further stabilizing the ligand-receptor complex.
Computer-based mathematical models have been instrumental in investigating how psilocin's chemical and physical characteristics allow it to interact with brain proteins. mdma.ch These simulations suggest that the affinity of psilocin for the 5-HT2A receptor is higher than that of serotonin itself, which may partly explain its potent psychoactive effects. dntb.gov.uamdma.ch The tertiary amine group in psilocin, compared to the primary amine in serotonin, is considered a significant factor in this increased affinity. dntb.gov.ua
| Receptor Subtype | Key Interacting Residue | Type of Interaction | Reference |
| 5-HT2A | Aspartate 155 (Asp155) | Ionic Bond | dntb.gov.ua |
| 5-HT2A | Phenylalanine residues | Aromatic Stacking | nih.gov |
| 5-HT2A | Serine residues | Hydrogen Bond |
This table summarizes key interactions identified through molecular docking simulations between this compound and the 5-HT2A receptor.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability and conformational changes over time. Extensive MD simulations have been performed on the this compound-5-HT2A receptor complex to understand the molecular basis of its binding and action. dntb.gov.uamdma.ch
These simulations, often spanning hundreds of nanoseconds, confirm the stability of the binding pose predicted by docking studies. acs.org They show that the key interactions, such as the salt bridge with Asp155 and aromatic stacking, are maintained throughout the simulation period. dntb.gov.ua MD simulations also reveal the role of water molecules in mediating interactions at the binding interface and highlight the dynamic nature of the receptor's extracellular loops, which can move to "cap" the binding site and secure the ligand.
Furthermore, free energy calculations based on MD simulations have been used to quantify the binding affinity of psilocin to the 5-HT2A receptor. These calculations support experimental findings that psilocin binds more strongly than serotonin. dntb.gov.ua The simulations also help explain how the binding of psilocin induces a specific conformational change in the receptor, which is the first step in triggering the downstream signaling cascade responsible for its pharmacological effects. mdma.ch Additionally, MD simulations have been employed to study the permeation of psilocin across neuronal membranes, suggesting that its ability to enter the intracellular space is a crucial factor for targeting intracellular 5-HT2A receptors. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its charge distribution, molecular orbitals, and chemical reactivity. For this compound, these calculations provide fundamental insights into its intrinsic properties that govern its biological activity.
Studies have focused on determining the molecule's preferred conformation and the rotational energy barrier of the ethylamine side chain. These calculations help understand the molecule's shape and flexibility, which are critical for fitting into the receptor's binding pocket. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the molecule's electron-donating and accepting capabilities, which relate to its reactivity and ability to form charge-transfer complexes.
| Property | Method | Finding | Reference |
| Proton Affinity | Quantum Chemistry | The ethylamine nitrogen is the primary site of protonation. | escholarship.org |
| Conformation | Molecular Orbital Studies | Determined preferred spatial arrangement of the molecule. | acs.org |
| Electronic Structure | Quantum Chemistry | The indole ring's electronic properties are vital for receptor interaction. | samorini.it |
This table presents key findings from quantum chemical calculations on this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 5-HT2A receptor agonists like this compound, pharmacophore models typically consist of a protonatable amine, an aromatic ring system, and a hydrogen bond donor/acceptor feature, corresponding to the ethylamine nitrogen, the indole ring, and the 4-hydroxyl group, respectively. acs.orgresearchgate.net
These models are derived from the structures of known active compounds or from the ligand-receptor complex itself. acs.org By defining these key features, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process allows for the rapid identification of novel compounds that are structurally diverse but share the necessary pharmacophoric features to bind to the 5-HT2A receptor. While specific pharmacophore models derived directly from psilocin are part of broader research, the general models for 5-HT2A agonists validate the importance of psilocin's structural components. dntb.gov.uanih.gov This approach is instrumental in the discovery of new potential therapeutic agents that mimic the activity of psilocin but may have improved pharmacological profiles.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential therapeutic agent. These predictions help to identify potential liabilities early in the drug discovery process.
For this compound, sophisticated physiologically based pharmacokinetic (PBPK) models have been developed for mice, rats, and humans. These models integrate physicochemical properties of the compound with physiological data to simulate its journey through the body. PBPK models for psilocin account for its rapid absorption after oral administration (when administered as its prodrug, psilocybin) and its distribution to various tissues, including the brain.
These models effectively characterize the concentration-time profiles of the compound in the body. Predictions indicate that psilocin can cross the blood-brain barrier, a critical requirement for a centrally acting agent. The models also simulate its metabolism, primarily through glucuronidation, and its subsequent excretion. Such in silico models are invaluable for predicting brain concentrations of the active compound and can guide therapeutic strategies and clinical trial design for psilocybin-based treatments.
| ADME Property | Prediction/Model Finding | Significance | Reference |
| Absorption | Rapidly absorbed and converted from its prodrug. | High bioavailability after oral administration of psilocybin. | |
| Distribution | Predicted to cross the blood-brain barrier. | Essential for central nervous system activity. | |
| Distribution | Predicted brain concentrations are ~2.5 times higher than plasma. | Shows accumulation at the target organ. | |
| Metabolism | Primarily metabolized via glucuronidation. | Determines the compound's duration of action and clearance pathway. | |
| Excretion | A small amount is excreted unchanged renally. | Provides information on clearance mechanisms. |
This table summarizes the in silico predicted ADME properties of this compound based on PBPK modeling.
Research on Novel Synthetic Analogues and Derivatives of 3 2 Methylamino Ethyl 1h Indol 4 Ol
Synthesis and Characterization of Novel Structural Analogues
The creation of novel derivatives of 3-[2-(methylamino)ethyl]-1H-indol-4-ol involves multi-step chemical synthesis. The specific pathways vary depending on the desired final structure.
A common strategy for synthesizing N-substituted tryptamines starts with a protected indole (B1671886) core, such as 4-benzyloxyindole (B23222). researchgate.net For example, the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) was achieved in three steps:
4-benzyloxyindole was treated with oxalyl chloride and then isopropylamine (B41738) to produce an N-isopropyl-4-benzyloxy-3-indoleglyoxylamide intermediate. researchgate.net
This intermediate was then reduced to yield 4-benzyloxy-N-isopropyltryptamine. researchgate.net
Finally, the benzyl (B1604629) protecting group was removed through hydrogenation to yield the final product, 4-HO-NiPT. researchgate.net
Another synthetic approach involves modifying existing tryptamines. Quaternary tryptammonium analogues, for instance, have been prepared from psilacetin (4-acetoxy-N,N-dimethyltryptamine). The synthesis involves refluxing psilacetin with an excess of an appropriate alkyl iodide (like iodoethane (B44018) or 1-iodopropane) in a tetrahydrofuran (B95107) solution. acs.org The resulting 4-acetoxy prodrugs can then be hydrolyzed to their corresponding active 4-hydroxy metabolites by refluxing them in an acetic acid and water solution. acs.org
Characterization of these newly synthesized compounds is critical to confirm their identity and purity. This is typically achieved using a combination of analytical techniques, including single-crystal X-ray diffraction to determine the precise three-dimensional molecular structure. researchgate.netnih.gov
Preclinical Pharmacological Evaluation of Derivatives (in vitro/ex vivo)
The pharmacological properties of novel analogues are first assessed through a battery of in vitro and ex vivo tests to determine their receptor binding affinities and functional activities.
Receptor Binding Assays: These assays measure how strongly a compound binds to a specific receptor target. The affinity is typically expressed as an inhibition constant (Ki) or as the concentration required to inhibit 50% of binding (IC50). Studies on various 4-hydroxy tryptamine (B22526) analogues show that they bind to multiple serotonin (B10506) receptors, with the highest affinity generally for the 5-HT2A receptor. acs.orgpsilosybiini.info For example, quaternary 4-hydroxy tryptammonium analogues displayed low to sub-micromolar potencies for inhibiting serotonin uptake at SERT in both transfected cells and rat brain tissue. acs.org Norpsilocin analogues generally show high affinity for 5-HT2 receptor subtypes, with inhibition constants in the nanomolar range for 5-HT2A and 5-HT2C, while showing no significant interaction with 5-HT1A or 5-HT3 receptors at tested concentrations. nih.gov
Functional Assays: Functional assays, such as calcium mobilization assays, are used to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), and to quantify its potency (EC50) and efficacy (Emax). acs.orgnih.gov Most 4-substituted tryptamines, including derivatives of norpsilocin, behave as highly efficacious agonists at 5-HT2A receptors, with Emax values often between 90-100% relative to serotonin. acs.orgnih.gov They also display similar potencies at 5-HT2A and 5-HT2B receptors, though some analogues with bulkier N-alkyl groups show lower potency at 5-HT2C receptors. acs.orgnih.gov
The table below summarizes in vitro functional data for a selection of 4-hydroxy tryptamine analogues at human serotonin 2A receptors.
| Compound | EC50 (nM) at h5-HT2A | Emax (%) at h5-HT2A |
|---|---|---|
| 4-HO-DMT (Psilocin) | 15.4 | 96.8 |
| 4-HO-MET | 20.0 | 98.5 |
| 4-HO-DET | 20.8 | 98.6 |
| 4-HO-DPT | 23.3 | 98.8 |
| 4-HO-DIPT | 46.9 | 99.6 |
Data sourced from studies on 4-substituted tryptamines. acs.orgnih.gov EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable.
The following table presents binding affinities for several norpsilocin analogues at various serotonin receptor subtypes.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|
| Norpsilocin | 31 | 21 | 29 |
| 4-HO-NET | 23 | 14 | 27 |
| 4-HO-NPT | 22 | 13 | 23 |
| 4-HO-NiPT | 22 | 16 | 100 |
| 4-HO-NBT | 58 | 26 | 54 |
Data sourced from preclinical evaluations of norpsilocin analogues. nih.gov Ki (inhibition constant) indicates the binding affinity of a compound for a receptor; lower values indicate higher affinity.
These preclinical evaluations are fundamental in establishing the structure-activity relationships that guide the development of new chemical entities with potentially novel pharmacological profiles.
Future Research Directions and Unanswered Questions Regarding 3 2 Methylamino Ethyl 1h Indol 4 Ol
Elucidation of Complete Metabolic Pathways Beyond In Vitro Studies
Current understanding of the metabolism of many tryptamines is often extrapolated from in vitro studies using systems like human liver microsomes or based on the known pathways of more common analogues like psilocin. researchgate.netnih.gov For psilocin, established metabolic routes include glucuronidation to form psilocin-O-glucuronide and oxidation by monoamine oxidase (MAO) followed by aldehyde dehydrogenase (ALDH) to produce 4-hydroxyindole-3-acetic acid (4-HIAA). nih.gov
However, the complete in vivo metabolic pathway of 3-[2-(methylamino)ethyl]-1H-indol-4-ol has not been definitively characterized. While it is plausible that it undergoes similar biotransformations—including N-demethylation, oxidation, and conjugation with glucuronic acid—reliance on in vitro data and analogy is insufficient. researchgate.net Unanswered questions that future research must address include:
Primary and Secondary Metabolites: What are the primary, secondary, and minor metabolites of 4-HO-NMT in living organisms? While in vitro studies can propose potential structures, comprehensive in vivo analysis is needed for confirmation. researchgate.net
Enzyme Contribution: What is the precise contribution of specific enzyme superfamilies, such as cytochrome P450 (CYP), monoamine oxidase (MAO), and UDP-glucuronosyltransferases (UGT), to its metabolism? nih.gov Identifying the key enzymes is crucial for understanding potential drug-drug interactions.
Pharmacokinetic Differences: How do the pharmacokinetics of 4-HO-NMT and its metabolites differ across species and in human populations with genetic variations in metabolic enzymes?
Tissue-Specific Metabolism: Beyond the liver, what role do other tissues, such as the intestine and kidneys, play in the metabolism of this compound? ugent.be
Answering these questions requires a shift from simplified in vitro models to more complex analyses, including animal model studies and, eventually, carefully controlled human studies. Such research would provide the definitive metabolic profile needed for a complete pharmacological understanding.
Comprehensive Receptorome Mapping
The pharmacological activity of tryptamines is often attributed to their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor. nih.govnih.gov However, these compounds frequently interact with a wide array of other receptors, a concept explored through receptorome mapping, which screens a ligand against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov Psychedelic drugs are often not as selective as once believed, interacting with dozens of different receptor sites. plos.org
For this compound, a complete receptorome profile is still missing. Preliminary research has shown that, unlike many related compounds, it and several quaternary ammonium (B1175870) analogues exhibit no measurable affinity for the 5-HT₂A receptor. acs.org Instead, they show weak partial agonism at 5-HT₁D and 5-HT₂B receptors and, notably, sub-micromolar affinity for the serotonin transporter (SERT). acs.org This unique profile highlights the danger of making assumptions based on structural similarity and underscores the need for comprehensive screening.
Future research should aim to:
Screen Against a Full Panel: Systematically screen 4-HO-NMT against a comprehensive panel of receptors, including all known serotonin, dopamine (B1211576), adrenergic, histamine, and orphan receptors to identify its full range of molecular targets. nih.gov
Determine Functional Activity: For each identified interaction, determine the functional activity—whether it acts as an agonist, antagonist, partial agonist, or allosteric modulator. wikipedia.org
Quantify Binding Affinities: Establish precise binding affinity (Kᵢ) and functional potency (EC₅₀) values for all identified targets to create a quantitative and comparative pharmacological profile. acs.orgacs.org
This data would be invaluable for understanding the compound's full mechanism of action and could reveal novel therapeutic possibilities or explain unique physiological effects not attributable to the classical serotonin receptor pathways.
| Compound | Target | Binding Affinity (Kᵢ) in nM | Functional Activity (IC₅₀ or EC₅₀) in µM | Activity Type |
|---|---|---|---|---|
| Norpsilocin (4-HO-NMT) | 5-HT₂A | >10,000 | - | No measurable affinity |
| 5-HT₁D | 1,100 | 13.9 | Weak Partial Agonist | |
| 5-HT₂B | 2,400 | 27.9 | Weak Partial Agonist | |
| SERT | 890 | 12.3 | Uptake Inhibition | |
| 4-HO-DMET | SERT | 370 | 3.3 | Uptake Inhibition |
| 5-HT₁D | 700 | 46.8 | Weak Partial Agonist |
Development of Advanced In Vitro Models for Complex Biological Interactions
Traditional preclinical research has relied heavily on animal models and simple 2D cell cultures. nih.gov However, these models often fail to accurately replicate complex human physiology, leading to poor translation of findings to clinical applications. nih.gov Recent advancements in bioengineering offer sophisticated in vitro platforms that can more faithfully model human biological systems. scienceadvancement.org
The study of this compound would benefit immensely from the application of these advanced models to answer questions that are beyond the scope of conventional methods. Future research should focus on:
Human Brain Organoids: Utilizing human-induced pluripotent stem cell (iPSC)-derived brain organoids to study the effects of the compound on complex neural networks, synaptic plasticity, and cell-to-cell communication in a three-dimensional, human-relevant environment. scienceadvancement.org
Organs-on-a-Chip (OOCs): Developing microfluidic "organ-on-a-chip" models, particularly those incorporating a functional blood-brain barrier (BBB). nih.gov Such models could be used to study the transport of 4-HO-NMT across the BBB and to investigate its interactions with co-cultured neurons, astrocytes, and pericytes. nih.gov
Multi-Organ Systems: Employing interconnected multi-organ chip systems (e.g., intestine-liver-brain) to simultaneously study absorption, first-pass metabolism in the liver, and subsequent activity in the brain, providing a more dynamic and integrated view of its pharmacokinetics and pharmacodynamics. nih.gov
These advanced models would allow researchers to investigate complex biological interactions in a controlled, human-relevant setting, reducing the reliance on animal testing and potentially providing more accurate predictions of the compound's effects in humans. nih.gov
Integration with Systems Biology Approaches
Systems biology moves beyond the traditional "one-drug, one-target" paradigm by integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics with computational modeling to understand how a compound affects an entire biological system. frontiersin.orgdrugtargetreview.com This approach is particularly valuable for compounds like 4-HO-NMT, which may have multiple molecular targets and complex downstream effects. nih.gov
Future research on this compound should be designed within a systems biology framework to address several unanswered questions:
Network Perturbations: How does exposure to the compound alter gene and protein expression networks in target cells, such as cortical neurons? Transcriptomic and proteomic analyses can identify entire pathways that are modulated, rather than just single receptors. nih.gov
Predictive Modeling: Can computational models be built to predict the systemic effects of the compound based on its known receptor interactions and the resulting changes in cellular signaling pathways? drugtargetreview.com
Biomarker Identification: Can "omics" data be used to identify potential biomarkers that correlate with the compound's biological activity? This could involve analyzing changes in metabolites or proteins in biofluids. frontiersin.org
Causal Mechanisms: By combining experimental data with mathematical modeling, can researchers move from correlation to causation in understanding the compound's mechanism of action at a systems level? frontiersin.org
Q & A
What are the optimal synthetic routes and challenges for synthesizing 3-[2-(methylamino)ethyl]-1H-indol-4-ol and its derivatives?
Category: Basic
Methodological Answer:
Synthesis typically involves functionalizing the indole core with ethylamine side chains. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous indole derivatives:
- Key steps : Reacting 3-(2-azidoethyl)-1H-indol-5-ol with alkynes in PEG-400/DMF under nitrogen, using CuI as a catalyst (30% yield reported for similar compounds) .
- Derivatization : Acetylation (e.g., 4-acetoxy-NMT hydrochloride) involves esterification at the 4-hydroxy position, confirmed via UV/Vis (λmax: 220, 277 nm) and purity ≥98% by HPLC .
- Challenges : Low yields may arise from side reactions; optimization via solvent choice (e.g., PEG-400 for solubility) or catalyst loading is recommended.
Which analytical techniques are most robust for characterizing this compound?
Category: Basic
Methodological Answer:
- GC-MS : Parameters include a 60°C initial temperature (ramped to 340°C at 35°C/min), 1 µL splitless injection, and mass scan range 40–550 m/z. Retention time: ~6.3–6.4 min .
- LC-QTOF : Utilizes a Shimadzu Nexera XR UHPLC with a methanol/ACN gradient, 50–510 Da scan range, and SWATH® fragmentation. Retention time: 3.52 min for 4-HO-MET .
- Validation : Internal standards (e.g., at 3.211 and 6.295 min) ensure precision .
How do structural modifications (e.g., acetylation, phosphorylation) influence the compound’s stability and bioactivity?
Category: Advanced
Methodological Answer:
- Acetylation : 4-acetoxy derivatives (e.g., 4-acetoxy-NMT) enhance lipophilicity, improving blood-brain barrier penetration. Stability studies show ≥3 years at -20°C .
- Phosphorylation : Analogous to psilocybin, phosphorylation at the 4-OH group (e.g., dihydrogen phosphate ester) may prolong metabolic half-life but requires enzymatic hydrolysis for activation .
- Method : Compare pharmacokinetics via in vitro liver microsome assays and in vivo rodent models.
How can researchers resolve discrepancies in retention times or mass spectral data across studies?
Category: Advanced
Methodological Answer:
- Calibration : Use certified reference materials (e.g., Cayman Chemical’s 4-HO-MET, Lot 0440651-37) to align retention times (±0.03 min tolerance) .
- MS/MS Confirmation : Match dominant fragments (e.g., m/z 205.1 [M+H]+ for 4-HO-MET) and isotopic patterns .
- Data Reproducibility : Validate methods across multiple labs using SOPs for column aging and ion source cleaning .
What computational strategies predict the compound’s receptor binding and metabolic pathways?
Category: Advanced
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT2A receptors. Compare with psilocin (3-[2-(dimethylamino)ethyl]-1H-indol-4-ol) to identify key residues .
- Metabolism Prediction : Employ SwissADME or ADMET Predictor™ to forecast cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or hydroxylation) .
What are the stability and storage protocols for this compound in research settings?
Category: Basic
Methodological Answer:
- Storage : Store as a solid at -20°C in amber vials to prevent photodegradation. Stability ≥3 years under these conditions .
- Handling : Prepare fresh solutions in degassed solvents (e.g., methanol) for assays to avoid oxidative byproducts.
How does this compound compare pharmacologically to analogs like 4-HO-DET or psilocin?
Category: Advanced
Methodological Answer:
- Receptor Affinity : Radioligand binding assays (e.g., using [³H]ketanserin for 5-HT2A) show potency differences. Psilocin (Ki ~6 nM) may have higher affinity than 4-HO-MET due to N,N-dimethyl substitution .
- Behavioral Studies : Use rodent head-twitch response (HTR) models to compare hallucinogenic potency .
What strategies mitigate low synthetic yields in indole derivatives?
Category: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
